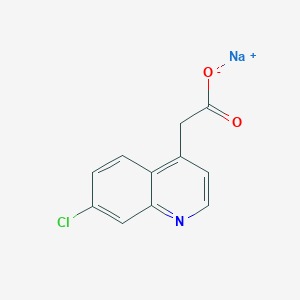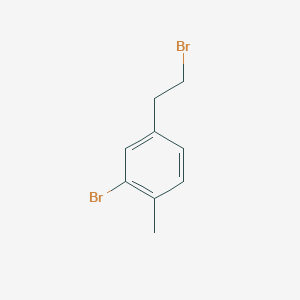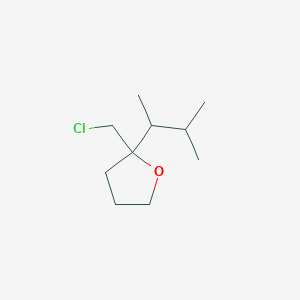
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered cyclic ethers containing one oxygen atom This compound is characterized by the presence of a chloromethyl group and a 3-methylbutan-2-yl group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-(3-methylbutan-2-yl)oxolane with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-(3-methylbutan-2-yl)oxolane+Cl2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and catalysts can enhance the efficiency of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, ethers, and thioethers.
Oxidation Reactions: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: The major product is 2-(3-methylbutan-2-yl)oxolane.
科学的研究の応用
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized oxolanes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, leading to the formation of various derivatives. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)oxolane: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Hydroxymethyl)-2-(3-methylbutan-2-yl)oxolane: Contains a hydroxymethyl group, making it more hydrophilic.
Uniqueness
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and a 3-methylbutan-2-yl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C10H19ClO |
|---|---|
分子量 |
190.71 g/mol |
IUPAC名 |
2-(chloromethyl)-2-(3-methylbutan-2-yl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)9(3)10(7-11)5-4-6-12-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
OUTKEYDBLGUOFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1(CCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


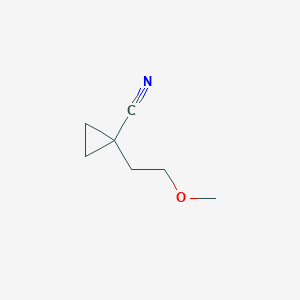


![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
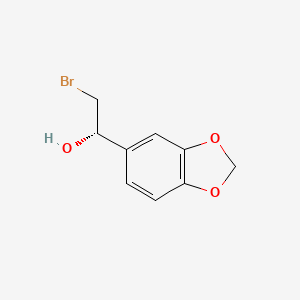
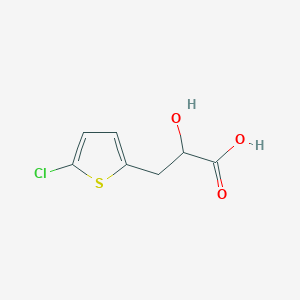
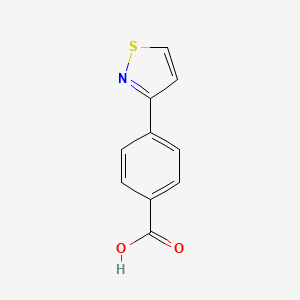
![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
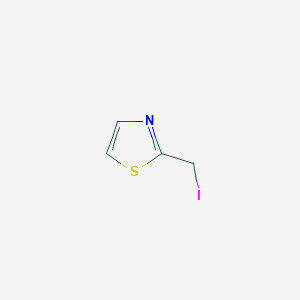
![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)
